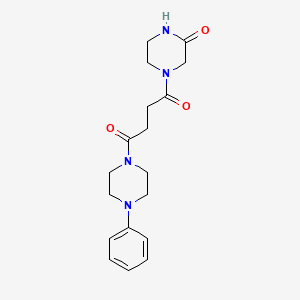![molecular formula C21H18N6O4 B12156869 N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12156869.png)
N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties linked by a pentanedihydrazide backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide typically involves the condensation of indole-2,3-dione (isatin) derivatives with pentanedihydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Step 1: Dissolve isatin derivatives in ethanol.
Step 2: Add pentanedihydrazide to the solution.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product by recrystallization.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods for this compound are less common due to its specialized applications. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity, potentially using continuous flow reactors to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The indole rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in drug development, particularly for their ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism by which N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes, altering their activity, or interact with DNA, affecting gene expression. The exact pathways involved depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~5~-bis(4-chlorobenzylidene)pentanedihydrazide
- N’~1~,N’~5~-bis(2-ethoxybenzylidene)pentanedihydrazide
- N’~1~,N’~5~-bis(4-methoxybenzylidene)pentanedihydrazide
Uniqueness
N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide stands out due to its indole-based structure, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and material science, where such properties are crucial.
Properties
Molecular Formula |
C21H18N6O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]pentanediamide |
InChI |
InChI=1S/C21H18N6O4/c28-16(24-26-18-12-6-1-3-8-14(12)22-20(18)30)10-5-11-17(29)25-27-19-13-7-2-4-9-15(13)23-21(19)31/h1-4,6-9,22-23,30-31H,5,10-11H2 |
InChI Key |
JUYGKCDBPWWRGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12156792.png)
![4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12156798.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156824.png)
![4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12156825.png)
![methyl N-[4-({4-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B12156832.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B12156839.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12156846.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12156858.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methylphenyl)aceta mide](/img/structure/B12156862.png)

![2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12156879.png)
![1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B12156880.png)
